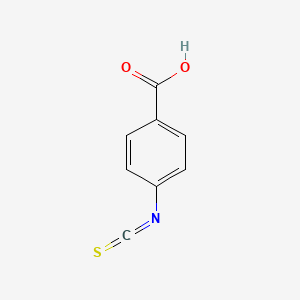

4-Isothiocyanatobenzoic acid

描述

属性

IUPAC Name |

4-isothiocyanatobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)6-1-3-7(4-2-6)9-5-12/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEFRYQKJYMLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175579 | |

| Record name | 4-Isothiocyanatobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131-62-6 | |

| Record name | 4-Isothiocyanatobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isothiocyanatobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2131-62-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isothiocyanatobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxyphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOTHIOCYANATOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G83CC6APM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Overview

The most widely documented method for preparing 4-isothiocyanatobenzoic acid involves the sequential treatment of 4-aminobenzoic acid with carbon disulfide (CS₂) and iodine (I₂) in the presence of a base, typically triethylamine (TEA) or sodium hydrogen carbonate. This approach, detailed in a patent by, proceeds through the formation of a dithiocarbamate intermediate, which is subsequently oxidized to the isothiocyanate.

Detailed Procedure

In a representative example, 4-aminobenzoic acid (1.5 mmol) is suspended in a mixture of tetrahydrofuran (THF) and water (1:1 v/v) under a nitrogen atmosphere. Carbon disulfide (4.4 mmol) and triethylamine (3.6 mmol) are added, and the reaction is stirred at room temperature for 24 hours. A solution of iodine (1.6 mmol) in THF is then dropwise added at 0°C, followed by stirring for an additional two hours. The mixture is acidified with hydrochloric acid to precipitate the product, which is filtered and washed with water and organic solvents to yield this compound as an ocher solid.

Key Variations

-

Solvent Systems : While THF/water is common, alternatives such as dioxane or acetonitrile have been employed, with acetonitrile demonstrating improved solubility for certain substrates.

-

Oxidizing Agents : Iodine is the standard oxidant, but bromine (Br₂) has also been used, achieving comparable yields (e.g., 72% for bromine in Example 9 of).

-

Bases : Sodium hydrogen carbonate can replace triethylamine in some cases, though this may necessitate longer reaction times.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine on carbon disulfide, forming a dithiocarbamate intermediate. Oxidation by iodine facilitates the elimination of hydrogen sulfide (H₂S), yielding the isothiocyanate group. This mechanism is corroborated by the isolation of intermediate species in related syntheses.

Synthesis via 1,1'-Thiocarbonyldiimidazole (TCDI)

Reaction Overview

An alternative method, reported by, utilizes TCDI to directly convert 4-aminobenzoic acid into this compound. This single-step approach avoids the need for hazardous oxidizing agents like iodine, offering a streamlined synthetic route.

Detailed Procedure

4-Aminobenzoic acid is reacted with TCDI (1.1 equivalents) in the presence of triethylamine (TEA) as a base. The reaction is typically conducted in anhydrous dimethylformamide (DMF) at room temperature for 12–24 hours. After completion, the mixture is quenched with water, and the product is extracted into an organic solvent (e.g., ethyl acetate), dried, and purified by recrystallization.

Optimization Considerations

-

Solvent Choice : DMF is preferred due to its high polarity, which stabilizes the reactive intermediates.

-

Stoichiometry : A slight excess of TCDI (1.1–1.2 equivalents) ensures complete conversion of the amine.

Mechanistic Insights

TCDI acts as a thiocarbonyl transfer agent, reacting with the primary amine to form an isothiocyanate via a nucleophilic substitution mechanism. The imidazole byproduct is removed during workup, simplifying purification.

Comparative Analysis of Methods

Advantages and Limitations

-

CS₂/I₂ Method :

-

Pros : High yields, cost-effective reagents.

-

Cons : Requires handling toxic gases (H₂S) and corrosive iodine.

-

-

TCDI Method :

-

Pros : Single-step, avoids strong oxidants.

-

Cons : Higher reagent costs and sensitivity to moisture.

-

Characterization and Analytical Data

Spectroscopic Data

Purity Assessment

Chromatographic methods (TLC, HPLC) and melting point determination are routinely used to verify product purity. The absence of starting material (Rf = 0.3 in ethyl acetate/hexane) confirms complete conversion.

Industrial Applications

This compound serves as a key intermediate in the synthesis of:

化学反应分析

Types of Reactions: 4-Isothiocyanatobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming thioureas, carbamates, and dithiocarbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines, leading to the formation of thiourea derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Catalysts: DBU, triethylamine.

Solvents: Dichloromethane, acetonitrile.

Major Products:

Thioureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Dithiocarbamates: Formed from the reaction with thiols.

科学研究应用

Chemistry

Building Block for Organic Synthesis:

4-Isothiocyanatobenzoic acid serves as a fundamental building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its isothiocyanate functionality allows for the formation of thioureas, carbamates, and dithiocarbamates through nucleophilic substitution reactions.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Nucleophile | Major Product |

|---|---|---|

| Substitution | Amines | Thioureas |

| Substitution | Alcohols | Carbamates |

| Substitution | Thiols | Dithiocarbamates |

Biology

Modification of Biomolecules:

The compound is utilized in the modification of proteins and peptides for labeling and detection purposes. The reactive isothiocyanate group can form covalent bonds with nucleophilic sites on biomolecules, facilitating the study of protein interactions and functions.

Antimicrobial Activity:

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disrupting bacterial cell wall synthesis.

Anticancer Properties:

Research indicates that this compound can induce apoptosis in cancer cells by activating caspases and modulating cell cycle proteins. In vitro studies have shown significant inhibition of cancer cell proliferation.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 15.0 | Cell cycle arrest and apoptosis |

Industrial Applications

This compound is also employed in the production of specialty chemicals and materials, including polymers and coatings. Its reactivity allows it to be incorporated into various formulations, enhancing material properties.

Case Study on Anticancer Activity

A study evaluating the effects of this compound on breast cancer cell lines revealed a marked reduction in cell viability at concentrations as low as 12.5 µM. The findings suggest that this compound may serve as a lead candidate for developing new anticancer agents.

Case Study on Antimicrobial Efficacy

In comparative analyses against standard antibiotics, this compound demonstrated comparable or superior efficacy against MRSA strains. This highlights its potential as an alternative treatment option for antibiotic-resistant infections.

作用机制

The mechanism of action of 4-isothiocyanatobenzoic acid involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity allows the compound to modify the structure and function of target biomolecules, leading to various biological effects .

Molecular Targets and Pathways:

相似化合物的比较

Comparison with Structurally Similar Compounds

4-Hydroxybenzoic Acid (C₇H₆O₃)

- Functional Group : Hydroxyl (-OH) at the para position.

- Properties : Lower molecular weight (138.12 g/mol) and higher water solubility due to polar -OH group.

- Applications : Preservative in food/cosmetics (as parabens), biomarker in metabolic studies , and precursor for liquid crystal polymers.

- Key Difference : Lacks the reactive isothiocyanate group, limiting covalent conjugation utility but enhancing biocompatibility .

4-Nitrobenzoic Acid (C₇H₅NO₄)

- Functional Group: Nitro (-NO₂) at the para position.

- Properties : Strong electron-withdrawing effect reduces aromatic ring reactivity. Molecular weight: 167.12 g/mol.

- Applications: Intermediate in organic synthesis (e.g., reduction to 4-aminobenzoic acid) and corrosion inhibition .

- Key Difference : Nitro group is redox-active but lacks direct conjugation utility compared to isothiocyanate .

4-Methoxycarbonylbenzoic Acid (C₉H₈O₄)

- Functional Group : Methoxycarbonyl (-COOCH₃) at the para position.

- Properties : Increased lipophilicity (molecular weight: 180.16 g/mol) due to the ester group.

- Applications : Intermediate in peptide synthesis and polymer chemistry .

- Key Difference : Ester group hydrolyzes to carboxylic acid under basic conditions, unlike the stable isothiocyanate .

4-Aminobenzoic Acid (C₇H₇NO₂)

- Functional Group: Amino (-NH₂) at the para position.

- Properties : Molecular weight: 137.14 g/mol. Acts as a precursor for 4-isothiocyanatobenzoic acid.

- Applications : UV absorber in sunscreens and folate synthesis .

- Key Difference: Amino group is nucleophilic, contrasting with the electrophilic isothiocyanate .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Applications | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | C₈H₅NO₂S | 179.19 | Isothiocyanate (-NCS) | Radiopharmaceuticals, hemoglobin studies | Electrophilic conjugation |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | Hydroxyl (-OH) | Preservatives, biomarkers | Hydrogen bonding |

| 4-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | Nitro (-NO₂) | Organic synthesis intermediates | Redox reactions |

| 4-Methoxycarbonylbenzoic acid | C₉H₈O₄ | 180.16 | Ester (-COOCH₃) | Polymer chemistry | Hydrolysis-sensitive |

| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | Amino (-NH₂) | Sunscreens, vitamin synthesis | Nucleophilic substitution |

Key Research Insights

- This compound: Demonstrated utility in covalent modification of proteins (e.g., hemoglobin , monoclonal antibodies ). Its isothiocyanate group forms stable thiourea linkages with lysine residues, critical for bioconjugation.

- Contrast with Sulfonic Acid Analog : 4-Isothiocyanatobenzenesulfonic acid shows stronger anion-binding effects on hemoglobin compared to the benzoic acid derivative due to its sulfonate group .

生物活性

4-Isothiocyanatobenzoic acid (ITCBA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

This compound can be synthesized through the reaction of 4-aminobenzoic acid with 1,1’-thiocarbonyldiimidazole (TCDI) in the presence of triethylamine (TEA). This method yields ITCBA efficiently, allowing for further modifications and evaluations of its biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ITCBA. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell wall synthesis and function, which is crucial in combating resistant strains .

Anticancer Properties

ITCBA has demonstrated promising anticancer activity. Research indicates that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. In vitro studies have shown that ITCBA inhibits the proliferation of several cancer cell lines, including breast and colon cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HCT116 (Colon Cancer) | 15.0 | Cell cycle arrest and apoptosis induction |

Anti-inflammatory Effects

ITCBA also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This action suggests its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of ITCBA is closely related to its chemical structure. The presence of the isothiocyanate group is essential for its bioactivity, as it facilitates interactions with biological macromolecules. Modifications at the benzene ring can enhance or diminish its effectiveness:

- Substituents at the para position : Alkyl groups tend to increase lipophilicity and enhance antimicrobial activity.

- Electron-withdrawing groups : These can improve anticancer efficacy by stabilizing reactive intermediates during metabolic processes.

Case Studies

-

Case Study on Anticancer Activity :

A study conducted on various cancer cell lines revealed that ITCBA significantly reduced cell viability in MCF-7 and HCT116 cells, with an IC50 value of 12.5 µM for MCF-7 cells. The study concluded that ITCBA could serve as a lead compound for developing new anticancer agents . -

Case Study on Antimicrobial Efficacy :

In a comparative analysis against standard antibiotics, ITCBA showed comparable or superior efficacy against MRSA strains, highlighting its potential as an alternative treatment option in antibiotic-resistant infections .

常见问题

Q. What methodologies are critical for scaling up this compound synthesis while maintaining reproducibility?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.

- Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, agitation rate).

- Batch Record Documentation : Detail deviations and corrective actions to ensure GMP-like rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。